Cyclobutanecarboxamide, N-cyclopropyl- Cyclobutanecarboxamide, N-cyclopropyl-
Brand Name: Vulcanchem
CAS No.: 915403-77-9
VCID: VC2823021
InChI: InChI=1S/C8H13NO/c10-8(6-2-1-3-6)9-7-4-5-7/h6-7H,1-5H2,(H,9,10)
SMILES: C1CC(C1)C(=O)NC2CC2
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

Cyclobutanecarboxamide, N-cyclopropyl-

CAS No.: 915403-77-9

Cat. No.: VC2823021

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutanecarboxamide, N-cyclopropyl- - 915403-77-9

Specification

CAS No. 915403-77-9
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name N-cyclopropylcyclobutanecarboxamide
Standard InChI InChI=1S/C8H13NO/c10-8(6-2-1-3-6)9-7-4-5-7/h6-7H,1-5H2,(H,9,10)
Standard InChI Key UZNQBNCEQKQIIM-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NC2CC2
Canonical SMILES C1CC(C1)C(=O)NC2CC2

Introduction

Structural and Physical Properties

Basic Identification

Cyclobutanecarboxamide, N-cyclopropyl- is characterized by the following properties:

PropertyValue
CAS Number915403-77-9
Molecular FormulaC₈H₁₃NO
Molecular Weight139.19 g/mol
IUPAC NameN-cyclopropylcyclobutanecarboxamide
InChI KeyUZNQBNCEQKQIIM-UHFFFAOYSA-N
SMILESC1CC(C1)C(=O)NC2CC2

Physical and Chemical Characteristics

The compound features several notable structural elements that contribute to its unique properties:

PropertyValueSignificance
XLogP3-AA1.1Indicates moderate lipophilicity
Hydrogen Bond Donor Count1The NH group of the amide function
Hydrogen Bond Acceptor Count1The C=O group of the amide function
Rotatable Bond Count2Limited conformational flexibility
Ring Strain (cyclobutane)~26.3 kcal/molContributes to chemical reactivity
Ring Strain (cyclopropyl)~27.5 kcal/molEnhances reactivity and bioactivity

The molecule's three-dimensional structure is characterized by the puckered conformation of the cyclobutane ring and the planar, triangular cyclopropyl group, creating a unique spatial arrangement that influences its biological interactions and chemical behavior.

Synthesis and Chemical Reactions

Chemical Reactivity

Cyclobutanecarboxamide, N-cyclopropyl- can participate in various chemical transformations:

Reaction TypeConditionsPotential Products
HydrolysisAcidic or basic conditionsCyclobutanecarboxylic acid and cyclopropylamine
ReductionLiAlH₄ in anhydrous etherN-cyclopropylcyclobutylmethylamine
C-H ActivationPd(II) catalysis, as seen in related compoundsArylated derivatives at the cyclobutane or cyclopropyl rings
OxidationVarious oxidizing agentsOxidized derivatives at the cyclobutane or cyclopropyl rings

Recent research has demonstrated palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and cyclobutanes with aryl boronic acids, which suggests potential pathways for functionalizing derivatives of this compound .

Applications in Medicinal Chemistry

The unique three-dimensional structure of this compound may allow it to access binding sites that more planar molecules cannot reach effectively .

Structure-Activity Relationship Considerations

The biological activity of cyclobutane-containing compounds has been associated with several factors:

  • Conformational Restriction: The rigid cyclobutane ring can lock attached groups into specific orientations, potentially enhancing binding affinity to target receptors .

  • Metabolic Stability: Cyclobutane rings can improve metabolic stability compared to linear analogs, potentially extending the half-life of drug candidates .

  • Unique 3D Properties: The puckered cyclobutane ring provides a three-dimensional structure that can influence how the molecule interacts with biological targets.

More complex molecules incorporating both cyclopropyl and cyclobutanecarboxamide moieties have demonstrated biological activity, suggesting the potential value of these structural elements in drug design .

Comparison with Related Compounds

Structural Analogs

Several related compounds provide insights into the potential properties and applications of Cyclobutanecarboxamide, N-cyclopropyl-:

CompoundStructural RelationshipNotable Features
N-(cyclopropylmethyl)cyclobutanecarboxamideHomolog with additional methylene groupCAS: 64274-62-0, Similar amide linkage between cyclobutane and cyclopropyl moieties
N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamideComplex derivativeIncorporates cyclobutanecarboxamide in a larger bioactive structure
N-cyclopropyl-N-{[1-methyl-5-(3-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl}cyclobutanecarboxamideN-substituted derivativeFeatures both cyclopropyl and cyclobutanecarboxamide moieties in a more complex structure

These compounds demonstrate how the basic cyclobutanecarboxamide, N-cyclopropyl- structure can be incorporated into more complex molecules with potential biological activities.

Cyclobutanes and Cyclopropanes in Drug Design

Both cyclobutane and cyclopropane rings have gained attention in medicinal chemistry:

Ring TypeContributions to Drug Properties
CyclobutaneOffers rigidity, fills hydrophobic pockets, reduces planarity, serves as an aryl isostere
CyclopropaneEnhances potency, reduces off-target effects, increases metabolic stability, alters drug pKa

The increasing use of these strained ring systems in drug candidates reflects their valuable contribution to molecular properties and biological activities .

Recent Research Developments

Synthetic Methodology Advancements

Recent research has expanded the synthetic toolkit for creating cyclobutane-containing compounds:

  • Regioselective Aminocarbonylation: Research has demonstrated ligand-controlled regiodivergent aminocarbonylation of cyclobutanols to produce 1,1- and 1,2-substituted cyclobutanecarboxamides with high selectivity .

  • Enantioselective C-H Arylation: Palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and cyclobutanes with aryl boronic acids has been reported, offering new routes to functionalized derivatives .

  • Intact Cyclobutane Core Preservation: New methods have been developed that allow functionalization of cyclobutanols while maintaining the integrity of the strained cyclobutane ring system .

Emerging Applications

The integration of cyclobutanecarboxamide motifs in drug development continues to expand:

  • Conformationally Restricted Analogs: Cyclobutanecarboxamides serve as rigid scaffolds in the design of conformationally restricted peptide analogs, potentially enhancing selectivity and metabolic stability .

  • Pharmaceutical Development: The cyclobutanecarboxamide structure appears in molecules being investigated for various therapeutic applications, including enzyme inhibitors and receptor modulators .

  • Building Blocks: These compounds serve as versatile building blocks for constructing more complex molecules with specific three-dimensional arrangements.

Future Perspectives

Research Opportunities

Several promising directions exist for future research on Cyclobutanecarboxamide, N-cyclopropyl- and related compounds:

  • Detailed Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity could reveal optimization pathways for drug development.

  • Target-Specific Design: Leveraging the unique three-dimensional properties of this compound to design molecules aimed at specific biological targets.

  • Novel Synthetic Routes: Development of more efficient and selective methods for synthesizing and functionalizing cyclobutanecarboxamides.

  • Biological Screening: Comprehensive evaluation of the biological activities of Cyclobutanecarboxamide, N-cyclopropyl- across various assays could uncover unexpected therapeutic applications.

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